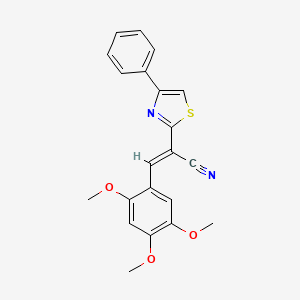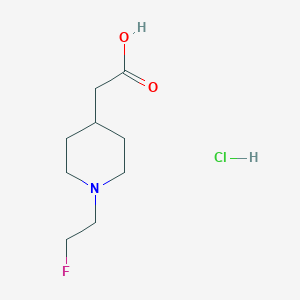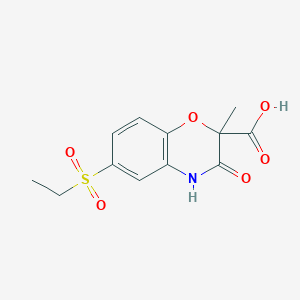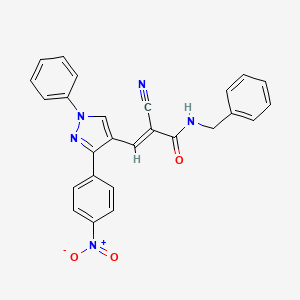![molecular formula C18H27N3O2 B2635053 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one CAS No. 2197311-61-6](/img/structure/B2635053.png)
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is a heterocyclic compound containing several nitrogen atomsThe presence of a 3-methylpyridin-2-yl moiety indicates a substituted pyridine ring with a methyl group attached at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one involves multiple steps. One common method includes the reaction of 3-methylpyridin-2-ol with a piperidinyl azepanone derivative under specific conditions to form the desired compound. The reaction typically requires a base such as sodium hydride and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acylation: The secondary amine in the piperidine ring can react with acyl chlorides or anhydrides to form amides.
Alkylation: The amine group can undergo alkylation reactions with alkylating agents.
Oxidation: The ether linkage might be susceptible to oxidation under harsh conditions.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkylating agents such as alkyl halides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Acylation: Formation of amides.
Alkylation: Formation of alkylated amines.
Oxidation: Potential cleavage of the ether linkage.
科学的研究の応用
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one has diverse applications in scientific research. It is primarily used in medicinal chemistry due to its potential as a central nervous system depressant, anticonvulsant, or antipsychotic agent. The presence of the pyridyl group may enhance these properties based on known classes of therapeutic agents containing this moiety.
作用機序
The exact mechanism of action for 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as neurotransmitter receptors or ion channels in the central nervous system. These interactions can modulate neuronal activity and produce therapeutic effects.
類似化合物との比較
Similar Compounds
Imatinib: A therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases.
Other Bicyclic Amines: Compounds with similar bicyclic structures that may act as central nervous system depressants, anticonvulsants, or antipsychotics.
Uniqueness
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one is unique due to its specific combination of a piperidinyl and azepanyl ring fused with a substituted pyridine ring. This structure provides a rigid bicyclic framework with potential therapeutic applications.
特性
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-5-4-10-20-18(14)23-13-15-7-11-21(12-8-15)16-6-2-3-9-19-17(16)22/h4-5,10,15-16H,2-3,6-9,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUXCOJXHJNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenyl)ethyl]-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2634974.png)
![5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2634977.png)

![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)
![ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2634985.png)



![N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2634991.png)
